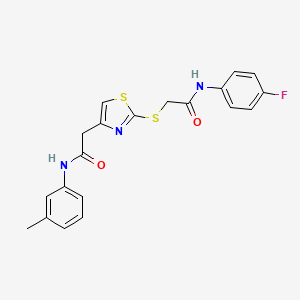

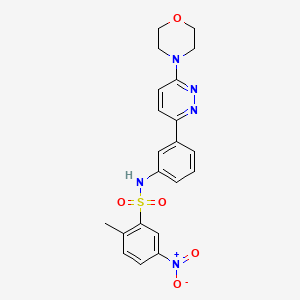

![molecular formula C15H11F3N4O2S B2781461 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034529-99-0](/img/structure/B2781461.png)

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a key component of the compound, involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of thieno[3,2-d]pyrimidin, similar to N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide, have been synthesized and evaluated for their potential anticancer activities. For instance, a study designed and synthesized N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrating marked inhibition against several human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer, displaying promising anticancer activity (Huang et al., 2020). This suggests that similar compounds could hold therapeutic potential against various forms of cancer.

Antibacterial and Antifibrotic Activities

Compounds with the pyrido[2,3-d]pyrimidin-4(3H)-one core have been prepared and tested for their antibacterial activities against Gram-positive and Gram-negative bacteria. A study revealed that certain derivatives showed better antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents (Bheemanapalli et al., 2008). Additionally, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells, with some compounds showing better anti-fibrotic activities than existing drugs, indicating potential applications in treating fibrotic diseases (Gu et al., 2020).

Corrosion Inhibition

Research on nicotinamide derivatives, including those structurally related to this compound, has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. A study showed that nicotinamide derivatives effectively inhibited corrosion on mild steel in hydrochloric acid solution, suggesting potential industrial applications in protecting metals from corrosion (Chakravarthy et al., 2014).

Molecular Fluorescence

Nicotinamide and its analogs have been utilized in the synthesis of fluorescent analogs of coenzymes, such as nicotinamide adenine dinucleotide (NAD), for use in biochemical and physiological studies. A fluorescent analog of NAD, synthesized from nicotinamide, exhibited potential as a tool for investigating enzymatic activities and metabolic pathways in biological systems (Barrio et al., 1972).

Mechanism of Action

Target of Action

Similar thieno[3,4-d]pyrimidine derivatives have been designed as potential inhibitors ofPDE4 , suggesting that this compound may also target the same or related enzymes.

Mode of Action

It’s worth noting that thieno[3,4-d]pyrimidin-4(3h)-thione, a related compound, has been shown to efficiently populate the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that the compound may also interact with its targets in a similar manner.

Biochemical Pathways

Given the potential pde4 inhibitory properties of similar compounds , it can be inferred that this compound may affect pathways regulated by PDE4, such as the cAMP signaling pathway.

Result of Action

Similar compounds have shown promising pde4b inhibitory properties , suggesting that this compound may also exhibit similar effects.

Action Environment

It’s worth noting that the related compound thieno[3,4-d]pyrimidin-4(3h)-thione exhibits high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells both under normoxic and hypoxic conditions , suggesting that this compound may also exhibit similar environmental adaptability.

Properties

IUPAC Name |

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O2S/c16-15(17,18)11-2-1-9(7-20-11)13(23)19-4-5-22-8-21-10-3-6-25-12(10)14(22)24/h1-3,6-8H,4-5H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVOUOITKVPUPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2781378.png)

![4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2781379.png)

![1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2781383.png)

![2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B2781393.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxyethoxy)propanamide](/img/structure/B2781394.png)

![1-(Propan-2-yl)-2-azaspiro[3.5]nonane](/img/structure/B2781395.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea](/img/structure/B2781399.png)